molecular formula C8H10IN3O B1508133 4-(5-Iodopyrimidin-4-YL)morpholine CAS No. 1356055-09-8

4-(5-Iodopyrimidin-4-YL)morpholine

Cat. No.: B1508133
CAS No.: 1356055-09-8
M. Wt: 291.09 g/mol
InChI Key: RXDLVSHQQDLYQX-UHFFFAOYSA-N
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Description

4-(5-Iodopyrimidin-4-YL)morpholine is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 g/mol. It belongs to the class of morpholines and pyrimidines, featuring an iodine atom at the 5-position of the pyrimidine ring and a morpholine group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of 4-(5-Iodopyrimidin-4-YL)morpholine involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the synthesis process efficiently. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Iodopyrimidin-4-YL)morpholine undergoes various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

  • Reduction: The iodine atom can be reduced to form iodide or hydrogen iodide.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, iodine monochloride, or potassium permanganate.

  • Reduction: Sodium thiosulfate, sodium borohydride, or hydrogen gas.

  • Substitution: Ammonia, alcohols, or halides in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Iodate or periodate derivatives.

  • Reduction: Iodide or hydrogen iodide.

  • Substitution: Amines, alcohols, or halides.

Scientific Research Applications

4-(5-Iodopyrimidin-4-YL)morpholine has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: It is utilized in the manufacturing of agrochemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

  • 4-(5-bromopyrimidin-4-YL)morpholine

  • 4-(5-iodopyrimidin-2-YL)morpholine

  • 4-(5-chloropyrimidin-4-YL)morpholine

  • 4-(5-fluoropyrimidin-4-YL)morpholine

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Properties

IUPAC Name

4-(5-iodopyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c9-7-5-10-6-11-8(7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLVSHQQDLYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734878
Record name 4-(5-Iodopyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356055-09-8
Record name 4-(5-Iodopyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vial containing a solution of 4-chloro-5-iodopyrimidine (0.200 g, 0.832 mmol) in DMF (1.333 mL) was added morpholine (0.291 mL, 3.33 mmol) followed by cesium carbonate (0.542 g, 1.664 mmol). The vial was sealed with a Teflon cap and heated at 90° C. for 80 min, then allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with CH2Cl2. The filtrate was concentrated, then further dried under high vacuum to afford the title compound (235 mg, 97%). ESI MS (M+H)+=292.0.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.333 mL
Type
solvent
Reaction Step One
Quantity
0.291 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0.542 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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